Pawhuskin A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

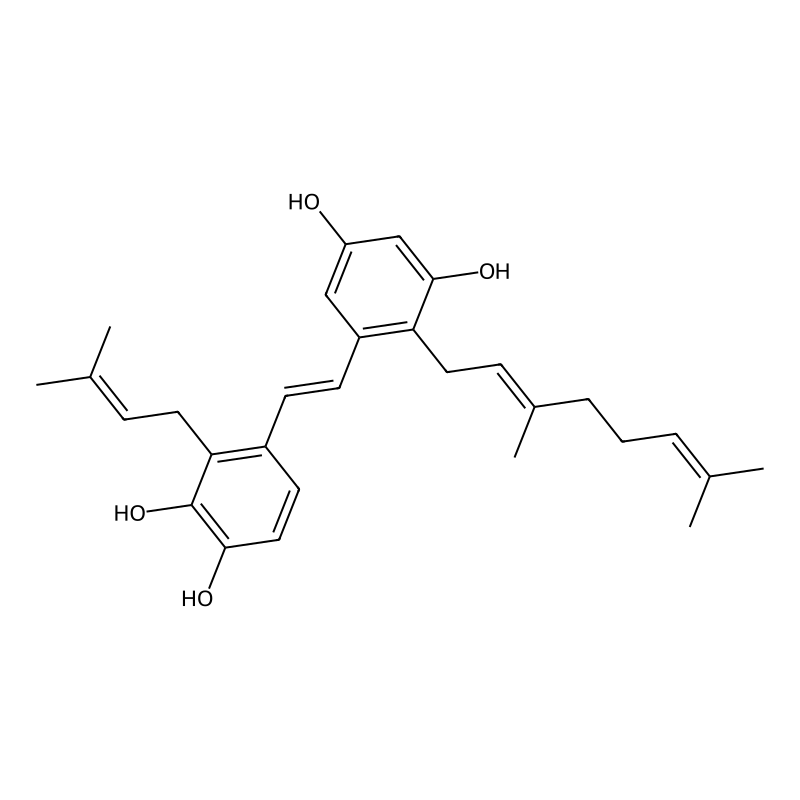

Pawhuskin A is a naturally occurring prenylated stilbene derived from the plant Dalea purpurea, which is native to North America. This compound has garnered attention due to its pharmacological properties, particularly its role as a competitive silent antagonist of the kappa, mu, and delta opioid receptors. The binding affinities for these receptors are reported as for the kappa receptor, for the mu receptor, and for the delta receptor, indicating a stronger interaction with the kappa receptor compared to the others . The name "Pawhuskin" is derived from Pawhuska, Oklahoma, where samples of Dalea purpurea were collected for its discovery. Historically, this plant has been utilized in traditional Native American medicine for various ailments, suggesting that Pawhuskin A and its analogues may contribute to these therapeutic effects .

Pawhuskin A's chemical structure allows it to engage in various reactions typical of stilbenes and prenylated compounds. The presence of hydroxyl groups on the stilbene framework enables potential reactions such as:

- Esterification: Formation of esters with acids.

- Oxidation: Conversion of hydroxyl groups to carbonyls or further oxidation products.

- Reduction: Reduction of double bonds or carbonyl groups under appropriate conditions.

These reactions can be leveraged to synthesize analogues with modified pharmacological properties .

Pawhuskin A exhibits significant biological activity primarily through its interaction with opioid receptors. As a selective antagonist at the kappa opioid receptor, it has implications for pain management and addiction treatment. Studies have shown that Pawhuskin A does not activate these receptors but instead inhibits their function, which could potentially lead to therapeutic applications in conditions characterized by opioid misuse or dependence . Additionally, research has indicated that Pawhuskin A may influence other biological pathways related to inflammation and neuroprotection due to its structural characteristics .

The synthesis of Pawhuskin A has been explored through various methods aimed at elucidating its structure and enhancing its pharmacological profile. Notable synthesis strategies include:

- Natural Extraction: Isolation from Dalea purpurea using solvent extraction techniques.

- Total Synthesis: Laboratory synthesis employing multi-step organic reactions to construct the stilbene backbone and introduce prenyl groups. This involves techniques such as condensation reactions and protecting group strategies to achieve stereochemical specificity .

Recent studies have focused on optimizing these synthetic routes to produce analogues with improved potency and selectivity against specific opioid receptors .

Pawhuskin A shows promise in several applications:

- Pharmaceutical Development: As a potential non-nitrogenous opioid receptor antagonist, it may serve as a lead compound for developing new medications targeting pain relief without the addictive properties associated with traditional opioids .

- Research Tool: Its unique mechanism of action makes it valuable in studying opioid receptor functions and developing new therapeutic strategies for pain management and addiction treatment.

- Traditional Medicine: Given its historical use in Native American remedies, further exploration could validate its efficacy in treating various health conditions .

Research into the interactions of Pawhuskin A with opioid receptors has revealed critical insights into its binding mechanisms. Studies have demonstrated that:

- Pawhuskin A preferentially binds to the kappa opioid receptor over mu and delta receptors.

- Its unique structural features contribute to this selectivity, making it an important compound for understanding receptor-ligand interactions in pharmacology .

- Analogues of Pawhuskin A are being developed to enhance selectivity and potency against specific opioid receptors, which could lead to new therapeutic agents .

Pawhuskin A shares structural similarities with several other compounds that also interact with opioid receptors. Notable similar compounds include:

- Pawhuskin B: Isolated from Dalea purpurea, it exhibits weaker binding affinity compared to Pawhuskin A (4.2–11.4 μM).

- Pawhuskin C: Another derivative from Dalea purpurea, which also shows lower activity at opioid receptors than Pawhuskin A.

- Salvinorin A: A potent kappa opioid receptor agonist derived from Salvia divinorum, used in studies related to addiction and hallucinogenic effects.

Comparison TableCompound Binding Affinity (Kappa) Binding Affinity (Mu) Binding Affinity (Delta) Unique Features Pawhuskin A 203 nM 570 nM 2900 nM Competitive silent antagonist Pawhuskin B 4.2–11.4 μM Not specified Not specified Weaker antagonist Pawhuskin C Not specified Not specified Not specified Weaker antagonist Salvinorin A Agonist Not applicable Not applicable Potent kappa agonist

| Compound | Binding Affinity (Kappa) | Binding Affinity (Mu) | Binding Affinity (Delta) | Unique Features |

|---|---|---|---|---|

| Pawhuskin A | 203 nM | 570 nM | 2900 nM | Competitive silent antagonist |

| Pawhuskin B | 4.2–11.4 μM | Not specified | Not specified | Weaker antagonist |

| Pawhuskin C | Not specified | Not specified | Not specified | Weaker antagonist |

| Salvinorin A | Agonist | Not applicable | Not applicable | Potent kappa agonist |

Pawhuskin A stands out due to its strong selective antagonistic properties at the kappa opioid receptor while lacking basic nitrogen atoms, distinguishing it from many traditional opioids and making it an attractive candidate for further research in non-addictive pain management therapies .